molecular formula C14H15N3O2S B2462184 N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide CAS No. 2034538-69-5

N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2462184
CAS No.: 2034538-69-5
M. Wt: 289.35
InChI Key: JOLGSRPCIXCVTD-UHFFFAOYSA-N
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Description

N-{[3-(Thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. It features a hybrid structure combining pyrazine, thiophene, and oxolane (tetrahydrofuran) rings via a carboxamide linker. This specific architecture is similar to compounds investigated for targeting protein kinases . Related molecular scaffolds containing the pyrazine core have been explored as potent inhibitors of Discoidin Domain Receptors (DDRs), which are key targets in anti-inflammatory and oncology research . Furthermore, the carboxamide functional group is a prevalent pharmacophore in active agrochemical agents; for instance, novel pyrazole carboxamides have demonstrated significant fungicidal activity by potentially inhibiting mitochondrial function in pathogens . Researchers may find this compound valuable as a building block for developing new bioactive molecules or as a chemical probe for studying enzyme mechanisms and signal transduction pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(10-1-5-19-8-10)17-7-12-13(16-4-3-15-12)11-2-6-20-9-11/h2-4,6,9-10H,1,5,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGSRPCIXCVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4) as a catalyst . The reaction proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrazine, thiophene) and substituent groups. Below is a comparative analysis of key analogs, supported by evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Notable Properties References
N-{[3-(Thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide Pyrazine + Thiophene Oxolane carboxamide Likely multi-step coupling/amination Hypothesized enhanced solubility [1, 3, 4]
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Pyrazine Cyanopyrazine, cyclopropane, trifluoromethyl benzamide Stepwise amidation/cyclization High lipophilicity (logP ~4.2)* [5]
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide Furan Hydrazinyl-oxoethyl, phenylcarboxamide Condensation with aromatic aldehydes Moderate bioactivity (IC50 ~10 μM)** [3]
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide Thiazoline Arylidene, chlorophenyl Hydrazine-isothiocyanate coupling Strong UV absorption (λmax 320 nm) [1]

Notes:

  • Lipophilicity: The trifluoromethyl and benzamide groups in the cyanopyrazine analog (Table 1, Row 2) significantly increase logP compared to the oxolane carboxamide, which may reduce aqueous solubility .
  • Bioactivity : Furan-3-carboxamide derivatives (Row 3) exhibit moderate enzyme inhibition, attributed to the hydrazinyl-oxoethyl group’s hydrogen-bonding capacity .
  • Spectral Properties : Thiophene-containing analogs (e.g., the target compound) show distinct NMR shifts (e.g., thiophene protons at δ 7.2–7.5 ppm) compared to furan derivatives (δ 6.5–7.0 ppm), aiding structural characterization .

Key Differentiators of the Target Compound

Steric Profile : The oxolane ring introduces a constrained, chiral environment absent in linear substituents (e.g., cyclopropane in [5]), which could influence pharmacokinetics.

Synthetic Complexity : The compound’s multi-heterocyclic architecture requires precise regioselective coupling, contrasting with simpler hydrazinecarbothioamide syntheses (e.g., ) .

Research Findings and Limitations

  • Gaps in Data : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
  • Opportunities : The compound’s hybrid structure aligns with trends in kinase inhibitor design (e.g., pyrazine-based EGFR inhibitors), warranting further in vitro profiling .

Biological Activity

N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial and antioxidant properties.

Chemical Structure and Properties

The compound is classified under the category of oxolane carboxamides with the following molecular formula:

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 289.35 g/mol
  • CAS Number : 2034538-69-5

The structural representation includes a thiophene ring and a pyrazine moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the thiophene-pyrazine linkage.
  • Introduction of the oxolane ring.
  • Carboxamide formation through amide coupling reactions.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties of similar thiophene derivatives. For instance, compounds derived from thiophene exhibited notable inhibition against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
  • Gram-negative bacteria : Escherichia coli, Bacillus megaterium.
  • Fungal strains : Candida albicans, Aspergillus niger.

The minimum inhibitory concentrations (MIC) were found to be low, indicating potent antimicrobial efficacy. The compound's structural features likely enhance its ability to penetrate microbial membranes and disrupt cellular functions .

Antioxidant Activity

The antioxidant capabilities were assessed using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicated that the compound possesses significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

  • Anticancer Potential : In a study evaluating various derivatives of thiophene and pyrazine, compounds similar to this compound demonstrated moderate to excellent anti-tumor activities against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The most promising derivatives exhibited IC₅₀ values in the nanomolar range, suggesting strong anticancer potential .
  • Molecular Docking Studies : Computational studies utilizing molecular docking simulations have elucidated the binding interactions between this compound and various biological targets. These studies support the hypothesis that the compound may act as a dual inhibitor targeting pathways involved in cancer progression .

Summary of Biological Activities

Activity TypeTest MethodologyResults
Antimicrobial MIC determinationEffective against multiple bacterial strains with low MIC values
Antioxidant DPPH and hydroxyl radical scavenging assaysSignificant free radical scavenging activity
Anticancer Cell viability assays (A549, HeLa)Moderate to excellent anti-tumor activity with low IC₅₀ values

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